2-Isopropylbenzo[d]oxazol-6-amine
Description
Significance of Benzo[d]oxazole as a Privileged Heterocyclic Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. The benzo[d]oxazole nucleus is considered one such scaffold due to its presence in compounds with diverse therapeutic applications. nih.govglobalresearchonline.net Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to the active sites of enzymes and receptors within biological systems. tandfonline.com
In medicinal chemistry, heterocyclic compounds are of immense importance, and the benzo[d]oxazole moiety is a key constituent in the development of novel pharmacologically active agents. ajphs.comglobalresearchonline.net Its derivatives are central to the discovery of new drugs, with research demonstrating that modifications to the heterocyclic core can lead to significant changes in therapeutic activity. globalresearchonline.net The benzo[d]oxazole structure is a key component in several marketed drugs, including the nonsteroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen, the muscle relaxant chlorzoxazone, and the antibiotic calcimycin. nih.govnih.govnih.gov The synthetic accessibility of the benzo[d]oxazole ring system allows chemists to generate large libraries of compounds for screening, facilitating the discovery of new lead molecules for various diseases. tandfonline.com
The benzo[d]oxazole scaffold is associated with a broad spectrum of biological activities. globalresearchonline.netresearchgate.net Researchers have extensively studied its derivatives for their potential as therapeutic agents in a variety of disease areas. These activities are often influenced by the nature and position of substituents on the benzo[d]oxazole ring, with positions 2 and 5 being particularly important for modulating biological effects. nih.gov The wide-ranging pharmacological potential includes antimicrobial, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. nih.govglobalresearchonline.net
Benzo[d]oxazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms. nih.gov Many synthetic derivatives exhibit a broad spectrum of antimicrobial action, with some compounds showing higher potency than commercially available drugs. nih.gov
Antibacterial Activity : These compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govasm.org The natural product calcimycin, a carboxylic polyether antibiotic derived from Streptomyces chartreusis, is a potent agent against Gram-positive bacteria. proquest.comolemiss.edu The antibacterial mechanism for some derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication. benthamdirect.comnih.gov
Antifungal Activity : Numerous benzo[d]oxazole derivatives show efficacy against various fungal species, including Candida albicans and Aspergillus niger. nih.govasm.org
Antimycobacterial Activity : The scaffold has also been investigated for its potential in treating mycobacterial infections, such as tuberculosis. nih.govnih.gov
| Compound Class | Target Organisms | Reported Activity | Reference |
|---|---|---|---|
| 2,5-disubstituted benzoxazoles | E. faecalis, P. aeruginosa | Promising activity with MIC values as low as 16 µg/mL against certain isolates. | researchgate.net |
| Calcimycin | Gram-positive bacteria (e.g., Micrococcus, Bacillus) | Potent antibacterial activity. | proquest.comolemiss.edu |
| Synthetic Benzoxazole (B165842) Derivatives | S. aureus, E. coli, C. albicans | Broad-spectrum inhibition; some more potent than standard drugs. | nih.gov |
| Benzoxazole Sulfonamides | Mycobacterium species | Demonstrated antimycobacterial potential. | nih.gov |
The benzo[d]oxazole nucleus is a key structural feature in many compounds with potent anticancer activity. ajphs.comresearchgate.netajphs.com Derivatives have been shown to exert cytotoxic effects against a variety of human cancer cell lines. nih.gov
These compounds have been evaluated against cell lines for breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), liver cancer (HepG2), and colon cancer (HT-29), among others. ajphs.comnih.govresearchgate.net The mechanism of action for their anticancer effects can vary, with some derivatives acting as kinase inhibitors (e.g., VEGFR2) or topoisomerase II inhibitors. proquest.comresearchgate.net For instance, benzoxazole derivatives fused with other heterocyclic rings like 1,3,4-oxadiazole have shown significant anticancer activity against colon cancer cell lines, in some cases exceeding the potency of the standard drug. ajphs.com
| Derivative Type | Target Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Benzoxazole-1,3,4-oxadiazole hybrids | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | Showed superior activity against HT-29 compared to the standard drug. | ajphs.com |
| Substituted pyrazolo-benzoxazoles | MCF-7 (Breast), A549 (Lung) | Nitro-substituted compounds were highly responsive against these cell lines. | ajphs.com |
| Benzoxazole-triazole hybrids | HepG2 (Liver) | Potently selective towards HepG2 cells, with IC50 values near the reference compound crizotinib. | ajphs.com |
| Natural Products (e.g., from Streptomyces sp.) | Various cancer cells | Exhibit potent anticancer activity. | nih.govresearchgate.net |
Derivatives of benzo[d]oxazole are well-known for their anti-inflammatory properties. nih.gov The commercially available drugs benoxaprofen and flunoxaprofen are classic examples of benzo[d]oxazole-containing NSAIDs. nih.govnih.gov Research has shown that these compounds can exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.netnih.gov More recent studies have identified benzo[d]oxazole derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, which suggests a potential for treating a variety of inflammatory diseases. nih.gov For example, certain synthesized derivatives demonstrated significant anti-inflammatory activity by inhibiting IL-6, with IC₅₀ values as low as 5.09 µM. nih.gov
The biological scope of benzo[d]oxazole derivatives extends to activity against viruses and protozoan parasites. globalresearchonline.netproquest.com
Antiviral Activity : Researchers have designed and synthesized benzo[d]oxazole derivatives with notable antiviral properties. For example, a series of flavonol derivatives containing a benzo[d]oxazole moiety showed excellent activity against the Tobacco Mosaic Virus (TMV). nih.gov One compound, X17, exhibited curative and protective EC₅₀ values of 127.6 and 101.2 μg/mL, respectively, which were superior to the commercial agent ningnanmycin. nih.gov Its mechanism is thought to involve binding to the TMV coat protein, thereby hindering viral assembly. nih.gov Other studies have noted the potential of these compounds against viruses like HIV and influenza. nih.govresearchgate.net
Antiprotozoal Activity : Benzo[d]oxazole derivatives have been pursued as novel agents against protozoal diseases like malaria, leishmaniasis, and trypanosomiasis. proquest.comresearchgate.net In one study, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide showed prominent antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values of 5.1 and 2.2 µM, respectively. proquest.comolemiss.edu The same study also reported moderate inhibitory activities against Leishmania and Trypanosoma species. proquest.com
Overview of Diverse Biological Activities Associated with Benzo[d]oxazole Derivatives
Neuroprotective and Anti-Alzheimer's Disease Research
The benzo[d]oxazole nucleus is a key structural motif in the development of compounds aimed at combating neurodegenerative disorders, particularly Alzheimer's disease. Research has focused on the ability of benzo[d]oxazole derivatives to inhibit key enzymes implicated in the disease's progression and to protect neurons from toxic insults.
A significant area of investigation involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of benzoxazole-oxadiazole analogues demonstrated promising inhibitory potential against both AChE and BuChE, with some compounds showing greater potency than the standard drug, Donepezil. Similarly, bis-benzoxazole derivatives bearing bis-Schiff base scaffolds have been synthesized and evaluated as anti-Alzheimer's agents, with several analogues showing potent inhibition of both cholinesterase enzymes.
Beyond enzyme inhibition, benzo[d]oxazole derivatives have been shown to possess direct neuroprotective effects. In one study, novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated the ability to protect PC12 cells from β-amyloid (Aβ)-induced neurotoxicity. One particular compound from this series was found to be non-neurotoxic and significantly increased the viability of Aβ-treated cells. Further investigation revealed that this compound exerted its neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway, reducing tau protein hyperphosphorylation, and decreasing the expression of proteins involved in Aβ production and neuroinflammation.
The following table summarizes the inhibitory activities of selected benzo[d]oxazole derivatives against cholinesterase enzymes.
| Compound Type | Target Enzyme | IC50 Values (µM) | Reference |
| Benzoxazole-Oxadiazole Analogues | AChE | 5.80 ± 2.18 to 40.80 ± 5.90 | jocpr.com |
| BuChE | 7.20 ± 2.30 to 42.60 ± 6.10 | jocpr.com | |
| Bis-Benzoxazole Bis-Schiff Base Analogues | AChE | 1.10 ± 0.40 to 24.50 ± 0.90 | |
| BuChE | 1.90 ± 0.70 to 28.60 ± 0.60 |
Anti-Tuberculosis Research
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tuberculosis drugs. The benzo[d]oxazole scaffold has emerged as a promising starting point for the development of new antitubercular agents.
Several studies have explored the synthesis and evaluation of various benzo[d]oxazole derivatives for their activity against M. tuberculosis. For instance, a series of 2-benzylsulfanyl derivatives of benzoxazole were synthesized and showed significant in vitro activity against M. tuberculosis, including multidrug-resistant strains. Quantitative structure-activity relationship (QSAR) studies on these compounds indicated that lower lipophilicity contributed to their antimycobacterial activity.
Another approach has involved the hybridization of the benzoxazole ring with other heterocyclic systems known to possess antitubercular properties. While specific examples of these hybrids are extensive, the general strategy aims to combine the pharmacophoric features of different scaffolds to enhance potency and overcome resistance mechanisms. Research in this area has highlighted the versatility of the benzoxazole core in generating diverse chemical libraries for screening against M. tuberculosis.
The table below presents the minimum inhibitory concentration (MIC) of a selected benzylsulfanyl benzoxazole derivative against different mycobacterial strains.
| Compound | M. tuberculosis H37Rv (µg/mL) | Multidrug-Resistant M. tuberculosis (µg/mL) |
| Dinitrobenzylsulfanyl derivative of benzoxazole | Significant Activity | Significant Activity |
Contextualization of 2-Isopropylbenzo[d]oxazol-6-amine within the Benzo[d]oxazole Class
Based on the general synthetic routes for 2-substituted-6-aminobenzoxazoles, the synthesis of this compound would likely involve the condensation of 2-amino-5-nitrophenol with isobutyraldehyde or a related isobutyryl precursor, followed by the reduction of the nitro group to an amine.
The structural features of this compound suggest potential for biological activity. The 2-substituent in benzo[d]oxazoles is known to significantly influence their pharmacological properties. The isopropyl group, being a small, lipophilic alkyl group, could modulate the compound's interaction with biological targets. The 6-amino group provides a site for further functionalization and can also participate in hydrogen bonding interactions, which are often crucial for drug-receptor binding.
Given the established neuroprotective, anti-Alzheimer's, and anti-tuberculosis activities of the broader benzo[d]oxazole class, it is plausible that this compound could be explored for similar applications. However, without direct experimental evidence, its specific biological profile remains a matter of speculation. Its primary current role appears to be as a chemical intermediate or a member of compound libraries for high-throughput screening in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIXKAOXWLUAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isopropylbenzo D Oxazol 6 Amine and Analogous Benzo D Oxazoles
General Approaches for Benzo[d]oxazole Core Construction
The formation of the benzoxazole (B165842) scaffold is a cornerstone of synthesizing a wide array of derivatives, including 2-isopropylbenzo[d]oxazol-6-amine. These methods typically rely on the cyclization of a 2-aminophenol (B121084) precursor with a suitable carbonyl-containing reagent.
Condensation Reactions of 2-Aminophenols with Carbonyl Precursors
A prevalent and versatile method for constructing the benzoxazole ring is the condensation of 2-aminophenols with various carbonyl compounds. rsc.orgnih.gov This approach allows for the introduction of a wide range of substituents at the 2-position of the benzoxazole core. The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole product. frontiersin.org
The choice of the carbonyl precursor directly determines the nature of the 2-substituent. For the synthesis of 2-alkyl or 2-aryl benzoxazoles, aldehydes or carboxylic acids are commonly employed. rsc.orgtandfonline.com For instance, the reaction of a 2-aminophenol with an aldehyde in the presence of a suitable catalyst can efficiently yield the corresponding 2-substituted benzoxazole. tandfonline.com Various catalytic systems have been developed to promote this transformation, including the use of nanocatalysts, metal catalysts, and ionic liquids. rsc.org
The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. While some methods require high temperatures, others can proceed at room temperature, offering a more environmentally friendly approach. rsc.org
Strategies for Electrophilic Activation in Benzo[d]oxazole Formation
An alternative and powerful strategy for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of amides. mdpi.com This method is particularly useful for introducing a variety of substituents at the 2-position. A notable example is the use of triflic anhydride (B1165640) (Tf₂O) to activate a tertiary amide, which then reacts with a 2-aminophenol to form the benzoxazole ring. mdpi.comresearchgate.net This cascade reaction involves the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and subsequent elimination. researchgate.net
This approach has been successfully applied to synthesize a range of 2-substituted benzoxazoles, including 2-isopropylbenzo[d]oxazole. mdpi.comresearchgate.net The reaction is typically carried out in the presence of a mild base, such as 2-fluoropyridine (B1216828), and proceeds under relatively mild conditions. researchgate.net The versatility of this method is highlighted by its compatibility with a wide scope of both amide and 2-aminophenol substrates. researchgate.net
Another electrophilic activation strategy involves the use of Dess-Martin periodinane for the oxidative cyclization of phenolic azomethines, which are pre-formed from the condensation of 2-aminophenols and aldehydes. thieme-connect.com This method provides a rapid and high-yielding route to 2-arylbenzoxazoles at room temperature. thieme-connect.com
Advanced Synthetic Routes for 2-Substituted and 6-Aminated Benzo[d]oxazoles
The synthesis of specifically functionalized benzoxazoles, such as those with an amino group at the 6-position, often requires more advanced and tailored synthetic strategies. Solid-phase synthesis has emerged as a particularly powerful tool for the combinatorial generation of such derivatives.
Solid-Phase Synthesis Techniques for Aminobenzo[d]oxazole Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of substituted benzoxazoles. researchgate.netosti.gov This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. researchgate.net This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion.
A key strategy in the solid-phase synthesis of 2-aminobenzoxazoles involves the use of a polymer-bound 2-hydroxyphenylthiourea (B72812) intermediate. researchgate.netosti.gov This intermediate is typically prepared by the reaction of a 2-aminophenol with an isothiocyanate-functionalized resin. researchgate.net The resulting resin-bound 2-hydroxyphenylthiourea then undergoes a cyclization-desulfurization reaction to form the 2-aminobenzoxazole (B146116) core, which remains attached to the solid support. researchgate.netresearchgate.net
Various reagents can be used to promote this cyclization, with mercury(II) oxide (HgO) being an effective option. researchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures in a suitable solvent like 1,4-dioxane (B91453). researchgate.net
Once the 2-aminobenzoxazole core is formed on the solid support, further diversification can be achieved through post-cyclization functionalization. researchgate.netosti.gov The resin-bound 2-aminobenzoxazole can be reacted with a variety of electrophiles, such as alkyl halides and acid chlorides, to introduce substituents onto the amino group at the 2-position. researchgate.netresearchgate.net
This allows for the creation of a diverse library of 2-amino and 2-amidobenzoxazole derivatives. researchgate.net The final products are then cleaved from the resin, typically under acidic conditions using a reagent such as trifluoroacetic acid (TFA), to yield the desired compounds in good purity and yield. researchgate.netresearchgate.net This solid-phase approach is highly amenable to parallel synthesis and the generation of compound libraries for screening purposes. researchgate.net
Solution-Phase Synthetic Protocols
Solution-phase synthesis remains a cornerstone for the preparation of benzoxazole derivatives, offering a high degree of control over reaction conditions and facilitating the purification of products.
Triflic Anhydride (Tf₂O)-Promoted Electrophilic Activation of Tertiary Amides
A robust method for the synthesis of 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides with triflic anhydride (Tf₂O). acs.orgd-nb.infonih.gov This approach facilitates a cascade reaction when a tertiary amide is treated with a 2-aminophenol in the presence of Tf₂O and a base, such as 2-fluoropyridine. The reaction proceeds through the initial activation of the amide carbonyl group by Tf₂O, which generates a highly electrophilic intermediate. This is followed by a nucleophilic attack from the amino group of the 2-aminophenol, subsequent intramolecular cyclization via the phenolic hydroxyl group, and finally, an elimination step to yield the 2-substituted benzoxazole. acs.org
The versatility of this method is demonstrated by its broad substrate scope, accommodating a range of substituents on both the tertiary amide and the 2-aminophenol. acs.orgd-nb.info For instance, amides with various alkyl and aryl groups can be successfully employed to afford the corresponding benzoxazole derivatives in moderate to excellent yields. acs.org
Table 1: Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation
| Amide Substrate | 2-Aminophenol Substrate | Product | Yield (%) |
|---|---|---|---|
| N,N-Dimethylacetamide | 2-Aminophenol | 2-Methylbenzo[d]oxazole | 85 |
| N,N-Dimethylbenzamide | 2-Aminophenol | 2-Phenylbenzo[d]oxazole | 92 |
| N,N-Dimethylisobutyramide | 2-Aminophenol | 2-Isopropylbenzo[d]oxazole | 78 |
Reaction Conditions: Tertiary amide, 2-aminophenol, Tf₂O, 2-Fluoropyridine, Dichloromethane (DCM), Room Temperature, 1 hour. acs.org
The proposed mechanism for this transformation begins with the reaction of the tertiary amide with Tf₂O and 2-fluoropyridine to form an intermediate amidinium salt. The amino nitrogen of the 2-aminophenol then attacks the carbon of this salt. This is followed by an intramolecular cyclization and elimination to furnish the final benzoxazole product. acs.org
Cyanating Agent-Mediated Cyclization Approaches for 2-Aminobenzoxazoles
The synthesis of 2-aminobenzoxazoles, a key pharmacophore, has traditionally been accomplished through the cyclization of 2-aminophenols with the highly toxic cyanogen (B1215507) bromide (BrCN). researchgate.netnih.gov To circumvent this hazardous reagent, safer and more efficient electrophilic cyanating agents have been developed. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.netnih.govnih.gov
In one approach, various o-aminophenols react with NCTS in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), in a suitable solvent like 1,4-dioxane under reflux conditions. researchgate.net This method offers operational simplicity and a broad substrate scope, providing good to excellent yields of the desired 2-aminobenzoxazoles. researchgate.netnih.gov The proposed reaction mechanism involves the Lewis acidic activation of NCTS by coordination of the cyano group to the Lewis acid. This facilitates the nucleophilic attack of the amino group of the o-aminophenol, followed by the elimination of the sulfonamide residue. The subsequent attack of the hydroxyl group on the electron-deficient carbon leads to the cyclized product. researchgate.net
Alternatively, NCTS can be used in conjunction with a strong base like lithium hexamethyldisilazide (LiHMDS) to achieve the synthesis of 2-aminobenzoxazoles under mild conditions. nih.gov This protocol is notable for its short reaction times and straightforward workup procedure. nih.gov
Table 2: Synthesis of 2-Aminobenzoxazoles using NCTS
| 2-Aminophenol Substrate | Reagent/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 2-Aminophenol | NCTS, BF₃·Et₂O | 1,4-Dioxane | 85 |
| 4-Methyl-2-aminophenol | NCTS, BF₃·Et₂O | 1,4-Dioxane | 90 |
| 4-Chloro-2-aminophenol | NCTS, BF₃·Et₂O | 1,4-Dioxane | 82 |
Green Chemistry Methodologies
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes to benzoxazoles. These methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.comgoogle.com The synthesis of benzoxazoles has greatly benefited from this technology. For instance, the condensation of 2-aminophenols with aldehydes can be efficiently carried out under microwave irradiation. google.com
In some protocols, these reactions are performed under solvent-free conditions, further enhancing their green credentials. google.com The use of a catalyst, such as iodine or a deep eutectic solvent (DES) like [CholineCl][Oxalic Acid], can promote the reaction. google.com The rapid and uniform heating provided by microwaves often results in cleaner reactions with fewer byproducts. google.com
The development of catalyst-free and transition-metal-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often expensive and toxic metal catalysts. One such approach for the synthesis of benzoxazoles involves a direct base-mediated intramolecular carbon-oxygen bond formation. In this method, o-haloanilides undergo intramolecular cyclization in the presence of a base like potassium carbonate (K₂CO₃) in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield benzoxazoles in high yields. The proposed mechanism proceeds through the formation of a benzyne (B1209423) intermediate followed by a nucleophilic addition to form the C-O bond.
Another transition-metal-free approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mild oxidant for the synthesis of 2-substituted benzoxazoles from catechols and primary amines. This method demonstrates high selectivity and functional group tolerance.
Synthesis of N-Aryl-2-aminobenzoxazoles via Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. The synthesis of N-aryl-2-aminobenzoxazoles can be effectively achieved through such one-pot procedures.
One versatile one-pot method for preparing substituted 2-aminobenzoxazoles involves the reaction of a 2-aminophenol with a primary or secondary amine and a tetraalkyl or tetraaryl orthocarbonate, or a 1,1-dichlorodiaryloxymethane compound in the presence of a base. This approach is convenient as the reagents are readily available and the reaction conditions are generally mild.
Another strategy for synthesizing N-aryl-2-aminobenzoxazoles is through a Smiles rearrangement. acs.orgnih.gov This intramolecular nucleophilic aromatic substitution reaction can be employed in a one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride. acs.org A related method involves the reaction of substituted benzoxazole-2-thiol with 2-chloro-N-arylacetamides in a potassium hydroxide-dimethylformamide (KOH-DMF) system. acs.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Triflic Anhydride (Tf₂O) |
| 2-Fluoropyridine |
| Dichloromethane (DCM) |
| N,N-Dimethylacetamide |
| 2-Aminophenol |
| 2-Methylbenzo[d]oxazole |
| N,N-Dimethylbenzamide |
| 2-Phenylbenzo[d]oxazole |
| N,N-Dimethylisobutyramide |
| 2-Isopropylbenzo[d]oxazole |
| 4-Nitro-2-aminophenol |
| 2-Methyl-6-nitrobenzo[d]oxazole |
| Cyanogen bromide (BrCN) |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Boron trifluoride etherate (BF₃·Et₂O) |
| 1,4-Dioxane |
| Lithium hexamethyldisilazide (LiHMDS) |
| Tetrahydrofuran (THF) |
| 4-Methyl-2-aminophenol |
| 4-Chloro-2-aminophenol |
| [CholineCl][Oxalic Acid] |
| Potassium carbonate (K₂CO₃) |
| Dimethyl sulfoxide (DMSO) |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |
| Chloroacetyl chloride |
| Potassium hydroxide (B78521) (KOH) |
Synthesis of Benzoxazole Bis Schiff Base Derivatives through Multistep Reactions
The formation of benzoxazole bis-Schiff base derivatives is a multistep process that begins with the synthesis of a substituted aminobenzoxazole core, followed by condensation with appropriate aldehydes to yield the final Schiff base products. A representative pathway involves the initial synthesis of an amino-substituted benzoxazole, such as a 2-alkylbenzo[d]oxazol-6-amine, which then serves as the key intermediate for the subsequent formation of bis-Schiff bases.
A common strategy for constructing the benzoxazole ring system starts with the reaction of an appropriately substituted aminophenol with a carboxylic acid or its derivative. For instance, the synthesis of a 2-alkyl-substituted aminobenzoxazole can be achieved by reacting a diaminophenol with the corresponding carboxylic acid. In a related synthesis, 2,4-diaminophenol (B1205310) is reacted with acetic acid or formic acid to yield 2-methylbenzo[d]oxazol-5-amine or benzo[d]oxazol-5-amine, respectively rjptonline.org. Following this logic, this compound can be synthesized from 2,5-diaminophenol (B1598321) and isobutyric acid.
Once the aminobenzoxazole intermediate is obtained, it can be reacted with various aldehydes to form Schiff bases. The reaction of an aminobenzoxazole with a monoaldehyde will produce a simple Schiff base. To obtain a bis-Schiff base, a diamine can be reacted with an aldehyde, or a monoamine can be reacted with a dialdehyde. For example, the condensation of benzo[d]oxazol-5-amine derivatives with various aromatic aldehydes, such as p-nitrobenzaldehyde and p-hydroxybenzaldehyde, has been reported to yield the corresponding Schiff bases rjptonline.org.
The synthesis of bis-Schiff bases linked to a benzoxazole core can be exemplified by the reaction of a synthesized aminobenzoxazole with a dialdehyde, such as terephthaldehyde. This reaction typically proceeds by condensing two equivalents of the aminobenzoxazole with one equivalent of the dialdehyde, often under reflux in a suitable solvent like ethanol (B145695) with a catalytic amount of acid rjptonline.org.
A detailed synthetic approach for analogous bis-Schiff bases involves the initial reaction of a diamine with an aldehyde to form a bis-Schiff base intermediate. For example, various aromatic diamines can be condensed with 3-hydroxybenzaldehyde (B18108) in the presence of glacial acetic acid to produce bis-Schiff base intermediates orientjchem.org. These intermediates can then undergo further reactions. While this specific example does not start with a benzoxazole, the principle of forming a bis-Schiff base from a diamine is a general and widely used method.
The synthesis of bis(benzo[b]thiophen-2-yl) alkyl methanimine (B1209239) derivatives by reacting benzo[b]thiophene-2-carbaldehyde with various diamines further illustrates the general applicability of this condensation reaction to form bis-Schiff bases from heterocyclic aldehydes and diamines nih.gov.
The following table outlines the reactants and general conditions for the synthesis of benzoxazole Schiff bases and related bis-Schiff bases.
| Starting Material 1 | Starting Material 2 | Product Type | General Conditions |
| 2,4-diaminophenol | Acetic Acid | 2-methylbenzo[d]oxazol-5-amine | Reaction in the presence of an acid catalyst. |
| 2-methylbenzo[d]oxazol-5-amine | Aromatic Aldehyde | Schiff Base | Condensation reaction, often with heating. |
| benzo[d]oxazol-5-amine | Terephthaldehyde | Bis-Schiff Base | Condensation reaction, typically under reflux. |
| Aromatic Diamine | 3-hydroxybenzaldehyde | Bis-Schiff Base | Condensation with glacial acetic acid catalyst. |
| Benzo[b]thiophene-2-carbaldehyde | Aliphatic Diamine | Bis-Schiff Base | Reaction in a suitable solvent. |
Table 1: General Synthetic Schemes for Benzoxazole Schiff Bases and Analogues
The characterization of the synthesized compounds is typically performed using spectroscopic methods such as FT-IR and ¹H-NMR to confirm the formation of the desired structures rjptonline.org. For instance, the IR spectrum of a Schiff base would show a characteristic absorption band for the C=N (imine) bond, and the ¹H-NMR spectrum would exhibit a signal for the azomethine proton (-N=CH-).
Reaction Chemistry and Transformative Pathways of Benzo D Oxazole Derivatives
Stability and Hydrolytic Behavior of the Benzo[d]oxazole Ring System
The benzoxazole (B165842) ring system is known to be susceptible to hydrolysis, which results in the opening of the oxazole (B20620) ring. This reactivity is particularly pronounced in acidic environments, where the process is thought to be initiated by a nucleophilic attack on the C2 carbon of the ring.
Influence of Substituents on Ring Stability and Hydrolysis Conditions
The stability of the benzoxazole ring towards hydrolysis is significantly influenced by the nature of the substituents attached to it, particularly at the C2 position and on the benzene (B151609) ring.
The substituent at the C2 position has a marked effect on the rate of hydrolysis. Studies have shown that replacing a methyl group with a phenyl group at this position can decrease the reactivity towards hydrolysis by a factor of about 100. This suggests that the electron-donating or -withdrawing nature and the steric bulk of the C2 substituent are critical in determining the stability of the ring. For 2-Isopropylbenzo[d]oxazol-6-amine, the isopropyl group, an electron-donating alkyl group, would influence the electron density at the C2 position, thereby affecting its susceptibility to nucleophilic attack and subsequent hydrolysis.
The pH of the surrounding medium is a critical factor. Hydrolysis is generally catalyzed by acid. nih.gov For many benzoxazole derivatives, stability is observed in basic or neutral conditions, with decomposition rates increasing significantly in acidic environments (pH 4-6). beilstein-journals.org
Table 1: Influence of Substituents on Hydrolytic Stability of Heterocyclic Compounds
| Compound/Substituent | Conditions | Observation | Reference |
| Cyclic Aminals (general) | Acidic (pH 4-5) | Slow decomposition (<20% after 1h) | beilstein-journals.org |
| Cyclic Aminal with iPr at N-1 | Acidic (pH 5) | Complete hydrolysis | beilstein-journals.org |
| Cyclic Aminal with iPr at N-3 | Acidic (pH 4) | Complete degradation | beilstein-journals.org |
| Oximes | pD 7.0 | Half-life of 25 days, more stable than hydrazones | raineslab.com |
| Alkylated COFs | Aqueous Media | Alkylation in pores slows hydrolysis, up to 50-fold enhancement in stability | nih.gov |
Radical-Mediated Transformations and Ring Opening Reactions
Benzoxazole derivatives can undergo transformations initiated by radical species. These reactions can lead to ring-opening or the formation of new, more complex structures.
For instance, a plausible radical mechanism has been proposed for the formation of disulfides during the synthesis of N-substituted aminobenzoxazoles, a reaction that can be suppressed by radical scavengers. nih.gov Radical ring-opening polymerization of vinylcyclopropanes, another class of cyclic compounds, highlights how radical intermediates can lead to cleavage of strained rings. nih.gov While not directly involving benzoxazoles, these studies underscore the general principles of radical-mediated ring-opening.
In related heterocyclic systems like indoles and benzofurans, radical-mediated oxidative ring-cleavage is a known transformation pathway. These reactions can proceed through mechanisms like radical 1,2-aminonitrosylation to yield ring-opened oximes, which can then be cyclized to form different heterocyclic structures. raineslab.com Such pathways suggest that the benzoxazole ring in this compound could potentially be opened under specific radical conditions to yield reactive intermediates for further synthetic transformations.
Intramolecular Cyclization and Elimination Reaction Mechanisms
The synthesis of the benzoxazole core, including derivatives like this compound, is most commonly achieved through intramolecular cyclization reactions. These methods typically involve the condensation of a 2-aminophenol (B121084) derivative with a suitable precursor, followed by cyclization and dehydration or elimination. nih.gov
A widely used method involves the reaction of a 2-aminophenol with precursors such as carboxylic acids, aldehydes, acyl chlorides, or β-diketones. nih.govorganic-chemistry.org For example, the reaction can be initiated by the nucleophilic attack of the amino group of the 2-aminophenol onto an activated carbonyl group. This is followed by an intramolecular cyclization where the hydroxyl group attacks the electron-deficient carbon, leading to a heterocyclic intermediate which then eliminates a molecule (like water) to form the stable aromatic benzoxazole ring. nih.govacs.org
Various catalysts, including Lewis acids like BF₃·Et₂O, can be used to facilitate these cyclizations. nih.govacs.org The choice of reactants and conditions allows for the introduction of diverse substituents at the C2 position, such as the isopropyl group. The presence of the amino group at the C6-position of the 2-aminophenol starting material would be carried through the synthesis to yield the final 6-amino substituted product.
Table 2: Examples of Intramolecular Cyclization Reactions for Benzoxazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| o-aminophenol + N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O, reflux | 2-Aminobenzoxazoles | nih.govacs.org |
| o-aminophenol + Benzaldehyde | LAIL@MNP, ultrasound, solvent-free | 2-Phenylbenzoxazole | nih.gov |
| o-aminophenols + β-diketones | Brønsted acid and CuI | 2-Substituted benzoxazoles | organic-chemistry.org |
| o-hydroxynitrobenzenes + Alcohols | Iron-catalyzed hydrogen transfer | 2-Substituted benzoxazoles | organic-chemistry.org |
| o-aminophenols + Aldehydes | Samarium triflate, aqueous medium | Benzoxazoles | organic-chemistry.org |
Nucleophilic and Electrophilic Attack Susceptibility
The benzoxazole ring system exhibits reactivity towards both nucleophiles and electrophiles, with the specific sites of attack being influenced by the substituents on the ring.
Nucleophilic Attack: The C2 carbon of the benzoxazole ring is electrophilic and thus susceptible to nucleophilic attack. This is the key step in the hydrolytic ring-opening of benzoxazoles under acidic conditions. researchgate.net Furthermore, the synthesis of 2-aminobenzoxazoles can be achieved through direct C-H amination, which can involve electrophilic amination of the benzoxazole core. organic-chemistry.orgacs.org Glutathione-S-transferases (GSTs) are enzymes that catalyze the nucleophilic attack of glutathione (B108866) on electrophilic centers, and some benzoxazole derivatives interact with these enzymes via nucleophilic aromatic substitution. researchgate.net
For this compound, the isopropyl group at C2 will influence the electrophilicity of this position. The amino group at C6, however, primarily affects the reactivity of the benzene ring.
Electrophilic Attack: The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the substituents present. The fused oxazole ring generally deactivates the benzene ring towards electrophilic attack. However, the presence of the powerful electron-donating amino group (-NH2) at the C6 position strongly activates the benzene ring for electrophilic substitution. byjus.com
The -NH2 group is an ortho, para-director. Therefore, electrophilic attack on this compound is expected to occur at the positions ortho and para to the amino group, which are C5 and C7. The +M effect (donation of a lone pair from nitrogen into the ring via resonance) of the amino group is stronger than the +I effect of the isopropyl group, making the amino group the dominant directing group for electrophilic aromatic substitution. byjus.com Five-membered heterocycles are generally more reactive towards electrophilic substitution than benzene due to being π-excessive. byjus.comyoutube.com
Table 3: Summary of Nucleophilic and Electrophilic Reactivity
| Reaction Type | Reagent/Condition | Position of Attack | Product/Intermediate | Reference |
| Nucleophilic Attack | H₃O⁺ (Hydrolysis) | C2 | Ring-opened product | researchgate.net |
| Nucleophilic Attack | Amines (via Smiles Rearrangement) | Benzoxazole ring carbon | N-substituted aminobenzoxazoles | nih.govacs.org |
| Electrophilic Attack | Electrophiles (e.g., Br₂) | C5, C7 (directed by -NH₂) | Substituted 6-aminobenzoxazole | byjus.com |
| Electrophilic Amination | Copper-catalyzed | C2 | 2-Aminobenzoxazoles | organic-chemistry.orgacs.org |
Biological Activity and Mechanistic Investigations of Benzo D Oxazole Derivatives: in Vitro Assessment
Antimicrobial Activity
Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.govresearchgate.net The specific antimicrobial profile of 2-Isopropylbenzo[d]oxazol-6-amine is an area of active research.
In Vitro Antibacterial Efficacy against Bacterial Strains
In Vitro Antifungal Potency against Fungal Species
The antifungal potential of benzoxazole derivatives has been well-documented, with activity observed against various fungal pathogens. mdpi.comnih.govnih.govsemanticscholar.org Studies on related compounds have shown efficacy against species like Candida albicans and Aspergillus niger. nih.gov The evaluation of this compound against a panel of clinically relevant and phytopathogenic fungi would be necessary to establish its specific antifungal spectrum and potency. Data from such in vitro assays, typically determining the MIC values, are essential for understanding its potential as an antifungal agent.
In Vitro Antimycobacterial Activity
Derivatives of benzoxazole have emerged as a promising class of compounds with activity against Mycobacterium species. nih.govfrontiersin.org Research on other 2-substituted benzoxazoles has indicated potential antimycobacterial effects. nih.gov Specific studies focusing on the in vitro activity of this compound against Mycobacterium tuberculosis and other non-tuberculous mycobacteria are needed to ascertain its efficacy in this therapeutic area.
Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Inhibition of Fungal Protein Synthesis)
A frequently proposed mechanism for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Molecular docking studies on some 2-substituted benzoxazoles have suggested a favorable interaction with the active site of DNA gyrase. nih.gov In the context of antifungal activity, mechanisms such as the inhibition of fungal protein synthesis or disruption of ergosterol biosynthesis have been postulated for related heterocyclic compounds. nih.gov Direct enzymatic assays and further mechanistic studies are required to confirm the precise mode of antimicrobial action for this compound.
Antineoplastic and Antiproliferative Activities
The potential of benzoxazole derivatives as anticancer agents is an area of significant research interest. mdpi.comnih.govmdpi.com
In Vitro Cellular Growth Inhibition in Cancer Cell Lines (e.g., HCT116)
The human colon cancer cell line, HCT116, is a common model for in vitro screening of potential anticancer compounds. While specific data on the antiproliferative activity of this compound against HCT116 cells, such as its half-maximal inhibitory concentration (IC50), is not extensively reported in the available literature, the broader class of benzoxazoles has shown promise. mdpi.comresearchgate.netnih.govbau.edu.lbekb.eg Studies on other benzoxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. mdpi.comnih.gov A thorough investigation involving dose-response studies would be necessary to quantify the in vitro cellular growth inhibitory effects of this compound on HCT116 and other cancer cell lines.
Enzyme Inhibition for Tyrosine Kinases (e.g., FLT3-ITD)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic progenitor cells. Internal tandem duplication (ITD) mutations in the FLT3 gene lead to its constitutive activation, which is a common driver in acute myeloid leukemia (AML). mdpi.comnih.gov Consequently, FLT3-ITD has emerged as a significant therapeutic target in AML.
While direct studies on the FLT3-ITD inhibitory activity of this compound are not available in the reviewed literature, research on related oxazole (B20620) derivatives has shown promising results. For instance, a study on oxazol-2-amine derivatives identified potent novel FLT3 inhibitors. mdpi.comnih.gov Specifically, the compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c in the study) was shown to inhibit the kinase activity of both wild-type FLT3 and the mutated FLT3-ITD in cell-free assays and in AML cell lines such as Molm-13 and MV4-11. mdpi.comnih.gov This inhibition of FLT3-ITD activity by compound 7c led to the suppression of downstream signaling pathways, such as the aberrant phosphorylation of STAT5, which is crucial for the rapid proliferation of malignant cells. mdpi.com The anti-leukemic effects were further demonstrated by the induction of apoptosis in FLT3-ITD positive AML cells and the inhibition of tumor growth in a xenograft mouse model. mdpi.comnih.gov
These findings suggest that the oxazole scaffold can serve as a valuable template for the design of FLT3 inhibitors. The specific substitution pattern on the benzoxazole ring, such as the isopropyl group at the 2-position and the amine group at the 6-position in this compound, would require dedicated investigation to determine its influence on FLT3-ITD inhibition.
Enzyme Modulation and Receptor Interaction Studies
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov They are used in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. nih.govnih.gov The primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Several studies have investigated the potential of benzoxazole derivatives as cholinesterase inhibitors. A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov The findings from these studies could provide insights into the potential activity of this compound. The research indicated that the benzoxazole scaffold could be a promising starting point for the development of new anti-Alzheimer agents. nih.gov
The inhibitory potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. While specific data for this compound is not available, the general activity of the benzoxazole class suggests that it could be a candidate for cholinesterase inhibition, pending experimental verification.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govmdpi.com They exist in two isoforms, MAO-A and MAO-B, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease. nih.govmdpi.com
Benzisoxazole and oxazole derivatives have been reported to exhibit MAO inhibitory activity. nih.govmdpi.com For instance, a study on 2,1-benzisoxazole derivatives revealed that some of these compounds were specific inhibitors of MAO-B, with the most potent ones showing IC50 values in the nanomolar range. nih.gov Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide also demonstrated selective inhibition of MAO-B. mdpi.com
These findings suggest that the broader class of compounds containing the oxazole ring system, which is a core component of this compound, has the potential for MAO inhibition. The specific inhibitory activity and selectivity towards MAO-A or MAO-B would depend on the nature and position of the substituents on the benzoxazole ring.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, which are signaling molecules with various physiological roles, including the regulation of blood pressure and inflammation. nih.govnih.gov Inhibition of sEH is being explored as a therapeutic approach for inflammatory diseases, hypertension, and pain. nih.govnih.gov
Research has identified benzoxazolone-5-urea derivatives as potent human sEH inhibitors, with some analogues exhibiting IC50 values in the nanomolar range. researchgate.net The benzoxazolone scaffold, being structurally related to the benzoxazole core of this compound, suggests that this class of compounds could potentially interact with sEH. The urea functionality in the reported inhibitors plays a key role in binding to the enzyme's active site. nih.govresearchgate.net While this compound lacks this urea group, its benzoxazole core might still allow for some level of interaction with the sEH enzyme, although this would need to be confirmed experimentally.
Tyrosinase Inhibition for Melanin (B1238610) Biosynthesis Modulation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.govnih.gov Inhibitors of tyrosinase are of interest for the development of skin-lightening agents and for the treatment of hyperpigmentation disorders. nih.govnih.gov
Phenolic compounds containing a 2-phenylbenzo[d]oxazole scaffold have been explored as novel tyrosinase inhibitors. nih.govnih.gov Studies have shown that some of these derivatives, particularly those with a resorcinol (B1680541) structure, exhibit significantly stronger mushroom tyrosinase inhibition than the standard inhibitor, kojic acid, with some compounds showing IC50 values in the nanomolar range. nih.govnih.gov These compounds were also found to inhibit tyrosinase activity and melanin production in B16F10 melanoma cells. nih.gov
The structure of this compound, featuring a benzoxazole core with an amino group, suggests it could be investigated for tyrosinase inhibitory activity. The presence of the amino group on the benzene (B151609) ring could influence its interaction with the enzyme's active site.
Based on a comprehensive search of available scientific literature, there is currently no specific data published on the in vitro immunomodulatory effects of the chemical compound This compound , particularly concerning its impact on T-lymphocyte activity.
While the broader class of benzo[d]oxazole derivatives has been a subject of research for their potential biological activities, including immunomodulatory and anti-inflammatory properties, the specific effects of the isopropyl-substituted aminobenzoxazole have not been detailed in the accessible research. Studies on related benzoxazole and benzothiazole (B30560) structures indicate that compounds within this family can influence immune responses, such as T-cell proliferation and cytokine production. However, these findings are not directly applicable to "this compound" as minor structural changes in chemical compounds can lead to significant differences in biological activity.
Therefore, in the absence of specific research data for this compound, it is not possible to provide a scientifically accurate and detailed account of its in vitro immunomodulatory effects as requested in the outline. To do so would require speculation beyond the available evidence. Further experimental investigation would be necessary to determine the specific biological activities of this compound.
Structure Activity Relationship Sar Studies of Benzo D Oxazole Derivatives
Correlating Chemical Structure with Observed Biological Potency
The potency of benzo[d]oxazole derivatives is highly dependent on the nature and position of substituents on the core bicyclic ring system. Research has consistently shown that even minor modifications can lead to significant changes in biological activity.
For instance, in a series of 2-substituted benzo[d]oxazoles, the group at the 2-position plays a critical role in determining the compound's properties. The presence of an isopropyl group, as in 2-Isopropylbenzo[d]oxazol-6-amine, contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with biological targets. mdpi.comnih.gov
Studies on various benzo[d]oxazole derivatives have revealed key structural features that correlate with biological potency. For example, in the context of anticancer activity, the substitution pattern on a phenyl ring attached to the 2-position of the benzoxazole (B165842) core can drastically alter efficacy. mdpi.com Similarly, the presence of specific groups on the benzo part of the ring system can modulate activity. The amine group at the 6-position in this compound is a key feature that can be modified to explore changes in biological response. nih.gov
The following table summarizes findings from SAR studies on various benzo[d]oxazole derivatives, illustrating the correlation between structure and biological potency.
Table 1: Correlation of Structure and Biological Potency in Benzo[d]oxazole Derivatives
| Structural Feature | Observed Effect on Biological Potency | Example/Context | Source |
|---|---|---|---|
| Substitution at the 2-position | Influences lipophilicity and interaction with biological targets. | An isopropyl group can enhance cell membrane permeability. | mdpi.comnih.gov |
| Substitution on a 2-phenyl ring | Can significantly alter anticancer activity. | Different substituents on the phenyl ring lead to varying levels of cytotoxicity. | mdpi.com |
| Substitution on the benzo ring | Modulates biological activity. | The amine group at the 6-position is a key site for modification. | nih.gov |
Impact of Substituents on Pharmacological Profiles and Selectivity
Substituents on the benzo[d]oxazole scaffold not only affect potency but also play a crucial role in defining the pharmacological profile and selectivity of the compounds. The type, size, and electronic properties (electron-donating or electron-withdrawing) of the substituents can dictate the interaction with specific biological targets, such as enzymes or receptors. chemistryjournal.netresearchgate.net
For example, the introduction of a halogen atom, such as chlorine or fluorine, at the 5-position of the benzoxazole ring has been shown to enhance antiproliferative activity in certain cancer cell lines. mdpi.com This is often attributed to the increased lipophilicity and altered electronic distribution of the molecule, which can lead to stronger binding interactions with the target protein.
In another instance, the nature of the substituent at the 2-position can determine the selectivity of the compound for different receptor subtypes. For example, in a series of 2-substituted benzoxazoles designed as 5-HT3 receptor partial agonists, modifications at this position influenced both affinity and intrinsic activity. acs.org
The impact of various substituents on the pharmacological profiles of benzo[d]oxazole derivatives is summarized below.
Table 2: Impact of Substituents on Pharmacological Profiles
| Substituent and Position | Observed Impact | Example/Context | Source |
|---|---|---|---|
| Halogen at 5-position | Enhanced antiproliferative activity. | 5-chloro derivatives showed increased potency against cancer cells. | mdpi.com |
| Methoxy group at 3-position of a 2-phenyl ring | Generally higher antiproliferative activity. | Derivatives with this feature showed improved anticancer effects. | mdpi.com |
| Small lipophilic moiety at 5-position | Increased receptor affinity and reduced intrinsic activity. | Observed in the development of 5-HT3 receptor partial agonists. | acs.org |
| Electron-withdrawing groups | Can enhance antimicrobial and antiproliferative effects. | Improves the overall biological activity profile. | researchgate.net |
Strategies for Enhancing Binding Affinity and Modulating Biological Activity
Several strategies are employed to enhance the binding affinity and modulate the biological activity of benzo[d]oxazole derivatives. These often involve computational methods and synthetic chemistry to systematically modify the lead compound.
In Silico Modeling: Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how a molecule will interact with its target. nih.govacs.org This allows researchers to design and prioritize new derivatives with potentially improved binding affinities. For example, multistep modeling strategies have been used to improve the prediction of binding affinity for styrylbenzoxazole derivatives to amyloid-β protofibrils, which is relevant for developing PET tracers for Alzheimer's disease. nih.govresearchgate.net
Systematic Substituent Modification: Researchers systematically alter functional groups on the benzoxazole scaffold to probe their effects on activity. chemistryjournal.net This can involve changing the size, lipophilicity, and electronic properties of substituents at key positions, such as the 2- and 6-positions.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a hydroxyl group might be replaced with a thiol or an amine to explore changes in hydrogen bonding interactions.
Scaffold Hopping: In some cases, the entire benzo[d]oxazole core may be replaced with a different heterocyclic system to explore new chemical space and identify novel compounds with improved properties.
Application of SAR in Lead Compound Identification and Optimization
SAR studies are fundamental to the process of identifying and optimizing lead compounds in drug discovery. A "lead compound" is a molecule that shows promising biological activity but may require further modification to improve its drug-like properties.
The process typically begins with a "hit" compound, often identified through high-throughput screening. SAR studies are then conducted to develop a series of analogues, systematically exploring the chemical space around the hit. nih.gov
For example, a hit-to-lead study on a novel benzoxazole neuropeptide Y (NPY) Y5 antagonist started with an initial hit and developed structure-activity relationships to identify a lead compound with improved in vivo efficacy. nih.govresearchgate.net
The insights gained from SAR studies guide the optimization process, which aims to enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) while minimizing toxicity. chemistryjournal.net This iterative process of design, synthesis, and testing eventually leads to the identification of a preclinical candidate.
In the context of anticancer agents, 3D-QSAR studies on a series of benzoxazole derivatives have been used to develop models that can predict the activity of new compounds against different cancer cell lines, aiding in the lead optimization process. rsc.org
Advanced Medicinal Chemistry and Drug Discovery Applications of Benzo D Oxazole Scaffolds
Identification of Novel Hit and Lead Compounds
The benzo[d]oxazole framework is a fertile ground for the discovery of novel hit and lead compounds, which are critical starting points in the drug development pipeline. Its versatile structure has been incorporated into molecules targeting a wide spectrum of diseases. researchgate.netnih.gov Many derivatives are under investigation in the early phases of drug discovery as potential hit or lead compounds. researchgate.netresearchgate.net
One notable area is in oncology. Researchers identified a series of benzo[d]oxazole-2-amine derivatives as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov Starting from an initial hit compound with a half-maximal inhibitory concentration (IC50) of 500 nM against the FLT3-ITD mutation, subsequent optimization led to the discovery of compound T24 , which exhibited a remarkably potent IC50 of 0.41 nM. nih.gov
Another application is in dermatology. Inspired by the tyrosinase inhibitory activity of related scaffolds, scientists explored phenolic compounds featuring a 2-phenylbenzo[d]oxazole structure as potential skin-lightening agents. mdpi.com Several compounds with a resorcinol (B1680541) moiety showed significantly stronger inhibition of mushroom tyrosinase than the well-known agent, kojic acid. Notably, one such compound demonstrated an IC50 value in the nanomolar range (0.51 μM), highlighting its potential for development. mdpi.com
The following table summarizes the activity of selected benzo[d]oxazole hit compounds against their respective targets.
| Compound | Target | Biological Activity (IC₅₀) | Therapeutic Area |
| Initial Hit | FLT3-ITD | 500 nM | Oncology (AML) |
| T24 | FLT3-ITD | 0.41 nM | Oncology (AML) |
| Compound 3 (resorcinol-containing) | Mushroom Tyrosinase | 0.51 μM | Dermatology |
| Compound 6c | MDA-MB-231 (Breast Cancer Cell Line) | 3.01 ± 0.45 µM | Oncology |
| Compound 6f | MCF-7 (Breast Cancer Cell Line) | 2.10 ± 0.21 µM | Oncology |
| Compound 8e | T47D (Breast Cancer Cell Line) | 3.92 ± 0.04 µM | Oncology |
Data sourced from multiple research findings. nih.govmdpi.comnih.gov
These examples underscore the value of the benzo[d]oxazole scaffold in identifying compounds with promising biological activity across different therapeutic fields.
Rational Design of Therapeutics Targeting Specific Biological Pathways
The rational design of drugs, which involves the strategic development of molecules to interact with a specific biological target, heavily utilizes scaffolds like benzo[d]oxazole. nih.gov This approach often employs computational tools like molecular docking to predict and analyze the binding of a compound to its target protein, guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov
A compelling example is the development of inhibitors for c-Met kinase, a protein implicated in cancer. By analyzing docking studies, researchers designed a series of hybrid molecules combining a benzo[d]oxazol-2(3H)-one scaffold with a quinoline (B57606) core. nih.gov This rational, structure-activity relationship (SAR) driven approach led to the discovery of compound 13 , a highly potent inhibitor with an IC50 of 1 nM against c-Met kinase and 5 nM against the proliferation of the EBC-1 cancer cell line. nih.gov
Similarly, in the pursuit of treatments for prostate cancer, a rational design strategy was employed to create bivalent inhibitors targeting the Bromodomain and extra-terminal (BET) family of proteins. nih.gov Based on a previously identified monovalent inhibitor, a new class of benzo[d]isoxazole derivatives was developed. The representative inhibitor, 17b , was 32 times more potent at inhibiting the growth of LNCaP prostate cancer cells than its monovalent precursor. nih.gov
The benzo[d]oxazole core has also been central to the design of non-steroidal anti-inflammatory drugs (NSAIDs). Aiming to create safer alternatives to existing medications, scientists synthesized a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides. These compounds were designed as hybrid molecules and evaluated for anti-inflammatory potential, with some showing protection against carrageenan-induced paw edema superior to that of diclofenac (B195802) and ibuprofen. nih.gov
Exploration of Benzo[d]oxazoles in Addressing Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of new antibacterial and antifungal agents. dergipark.org.trarabjchem.org The benzo[d]oxazole scaffold is a key player in this area, with numerous derivatives demonstrating significant antimicrobial properties, including activity against drug-resistant pathogens. dergipark.org.trmdpi.com
Researchers have synthesized and evaluated various 2-arylbenzoxazole derivatives for their in vitro activity against several bacterial strains. mdpi.com These studies explore how different substituents on the benzoxazole (B165842) and aryl rings affect antibacterial potency. For instance, one study found that a benzoxazole derivative exhibited notable activity against the Gram-negative bacterium Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and against the Gram-positive Enterococcus faecalis with an MIC of 0.5 μg/mL. researchgate.net
Structure-activity relationship studies are crucial in this field. One investigation comparing different benzoxazole structures found that derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) ring and a phenyl substituent were more active than those containing the bridge. bohrium.com This insight, supported by molecular modeling, provides a clear direction for the design of future antimicrobial candidates. bohrium.com
The following table presents the antimicrobial activity of selected benzo[d]oxazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ |
| Compounds 19 & 20 | Salmonella typhi | 2.40 x 10⁻³ |
Data sourced from a study evaluating a series of benzoxazole derivatives. nih.gov
The consistent discovery of potent antimicrobial activity highlights the importance of the benzo[d]oxazole scaffold in the ongoing fight against resistant infections. dergipark.org.tr
Development of Prodrug Strategies for Improved Pharmacological Properties
While specific examples of prodrugs based on the "2-Isopropylbenzo[d]oxazol-6-amine" scaffold are not prominent in the literature, the general principles are widely applied to heterocyclic systems like benzoxazoles. researchgate.net The prodrug approach can be used to improve the absorption of a drug by masking polar functional groups, making the molecule more lipophilic and better able to cross biological membranes via passive diffusion. mdpi.comresearchgate.net Once absorbed, the masking group is cleaved, releasing the active parent drug. mdpi.com
Strategies for enhancing drug permeability include designing prodrugs that target specific transporters in tissues like the intestine. mdpi.com For oxazole-based compounds, a prodrug approach is considered a promising avenue for optimizing pharmacokinetic properties and therapeutic efficacy. researchgate.net The design often involves creating bioreversible derivatives, such as esters or carbonates, from hydroxyl or amine functional groups present on the parent molecule. These linkages are designed to be stable until they reach the desired physiological compartment where they are cleaved by ubiquitous enzymes like esterases or phosphatases. google.com This approach ensures that the active drug is released where it is needed, potentially reducing off-target effects and improving the therapeutic index.
Q & A
Q. What are the recommended synthetic routes for 2-Isopropylbenzo[d]oxazol-6-amine, and how can reaction efficiency be optimized?
A common approach involves cyclization reactions of substituted benzoxazole precursors. For example, coupling 6-nitrobenzoxazole derivatives with isopropylamine under reductive conditions (e.g., Fe powder in acidic ethanol) can yield the amine product . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of amines .
- Catalyst screening : NaH or NaHSO₄ can improve reaction rates and yields .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol/water mixtures) are critical for complete conversion .
Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/petroleum ether gradients .
Q. What analytical techniques are essential for characterizing this compound?
- Spectroscopy :
- IR : Confirm NH₂ stretches (~3300–3500 cm⁻¹) and benzoxazole C=N/C-O bands (1600–1700 cm⁻¹) .
- ¹H/¹³C NMR : Identify isopropyl protons (δ 1.2–1.4 ppm) and aromatic protons in the benzoxazole ring (δ 7.0–8.5 ppm) .
- Elemental analysis : Validate purity (>98%) and molecular formula (C₁₀H₁₂N₂O) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 177.1) .
Q. How should researchers assess the stability of this compound under storage conditions?
- Thermal stability : Perform TGA/DSC to detect decomposition temperatures (>200°C typically indicates robustness) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC over 48 hours .
- Hygroscopicity : Store in desiccators with silica gel and track mass changes under ambient humidity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
The electron-deficient benzoxazole ring activates positions ortho and para to the oxazole oxygen for NAS. Key factors:
- Electronic effects : The oxazole’s electron-withdrawing nature increases electrophilicity at C-4 and C-7 .
- Steric hindrance : The isopropyl group at C-2 directs substitution to less hindered positions (e.g., C-5) .
Experimental validation:
Q. How can researchers resolve contradictory bioactivity data for this compound derivatives?
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Reproducibility checks : Repeat assays (n ≥ 3) under standardized conditions (e.g., fixed cell lines, incubation times) .
- Purity verification : Re-purify compounds using preparative HPLC and re-test .
- Statistical analysis : Apply ANOVA or t-tests to assess significance of divergent results (p < 0.05) .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?
Q. How can computational chemistry aid in predicting the environmental fate of this compound?
- QSAR models : Predict biodegradability and toxicity using EPI Suite or TEST software .
- Degradation pathways : Simulate hydrolysis/oxidation products via Gaussian-based transition state modeling .
- Partition coefficients : Calculate log P (octanol-water) to assess bioaccumulation potential .
Data Presentation and Validation
Q. What standards should be followed when reporting synthetic yields and spectroscopic data?
- Yields : Report isolated yields (%), not conversion rates, with purity ≥95% .
- NMR : Include integration values, multiplicity (s, d, t), and coupling constants (J in Hz) .
- Chromatography : Specify mobile phases (e.g., 70:30 hexane/ethyl acetate) and Rf values .
Q. How can researchers design experiments to validate structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Systematically vary substituents (e.g., halogens, alkyl groups) at C-2 and C-6 .
- Dose-response curves : Generate EC₅₀/IC₅₀ values for each analog using logistic regression .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic properties with activity .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
